Secologanic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Secologanic acid is a secoiridoid glycoside . It is a plant growth inhibitor and is found in some plants, such as certain Rosaceae and Euphorbiaceae species .

Synthesis Analysis

Secologanic acid is synthesized by the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The enzyme uses loganin as a substrate to form secologanin . Single mutations can toggle the substrate selectivity of secologanin synthase .Chemical Reactions Analysis

Secologanic acid is involved in the biosynthesis of strictosidinic acid . It is also involved in the production of terpene indole alkaloids (TIAs), which are plant-derived specialized metabolites with widespread use in medicine .Physical And Chemical Properties Analysis

Secologanic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications

Camptothecin Biosynthesis

Secologanic acid plays a crucial role in the biosynthesis of Camptothecin , a high-value anti-cancerous compound . The functional characterization and regulation of secologanin synthase, a cytochrome P450 involved in camptothecin biosynthesis, has been studied . Overexpression of this synthase resulted in increased accumulation of secologanin and Camptothecin .

Distinguishing Lonicerae Japonicae Flos from Lonicerae Flos

Secologanic acid can be used to distinguish Lonicerae Japonicae Flos from Lonicerae Flos . A method for determining the content of secologanic acid was established using HPLC . The average amount of secologanic acid in Lonicerae Japonicae Flos was significantly higher than that in Lonicerae Flos .

Antioxidant and Anti-inflammatory Properties

Secologanic acid has certain antioxidant and anti-inflammatory properties . It may have potential benefits in the treatment of certain diseases .

Anti-tumor and Anti-viral Activities

Secologanic acid also exhibits anti-tumor and anti-viral activities . The properties and applications of secologanic acid in these areas are still under research .

Extraction from Plants

Secologanic acid is generally extracted from plants . A common method of preparation is solvent extraction, where plant material containing secologanic acid is extracted and separated using an appropriate solvent .

Target for Genetic Engineering

The unique seco-iridoid pathway, which secologanic acid is a part of, has been the target of many genetic engineering attempts . This pathway is an important source of potent terpenoid indole alkaloids .

Mechanism of Action

Target of Action

Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .

Mode of Action

Secologanic acid interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .

Biochemical Pathways

Secologanic acid is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of secologanic acid from loganic acid is a penultimate step in this pathway .

Pharmacokinetics

The pharmacokinetics of secologanic acid, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of secologanic acid is limited

Result of Action

The interaction of secologanic acid with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of secologanic acid at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .

Action Environment

The action of secologanic acid can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of secologanic acid

Safety and Hazards

Secologanic acid should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . The residual sulfur dioxide in sulfur-fumigated samples might increase the potential incidence of toxicity to humans .

Future Directions

Secologanic acid is currently being widely studied in the medical field. It is considered to have potential drug development value and could be used in the treatment of cancer, cardiovascular diseases, and inflammatory diseases . The identification of the residues essential for the broad substrate scope of secologanic acid synthases presents opportunities for more tailored heterologous production of TIAs .

properties

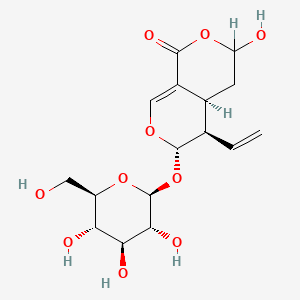

IUPAC Name |

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYGGXMQYUYHL-UEMOXOMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secologanic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)